Product packaging for 2-Amino-5-phenylnicotinic acid(Cat. No.:CAS No. 1196157-56-8)

2-Amino-5-phenylnicotinic acid

Cat. No.: B111343
CAS No.: 1196157-56-8
M. Wt: 214.22 g/mol
InChI Key: VYIQVVNTIQFCGW-UHFFFAOYSA-N
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Description

2-Amino-5-phenylnicotinic acid (CAS 16344-24-4) is a high-value pyridine derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . This compound features both an amino group and a carboxylic acid on its pyridine ring, making it a valuable scaffold for constructing more complex nitrogen-containing heterocycles. Its structure is particularly valuable for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one systems, which are privileged structures in drug discovery . Researchers utilize this compound as a key precursor in the one-pot synthesis of disubstituted pyrido[2,3-d]pyrimidin-4(3H)-ones under microwave irradiation, a method that enhances reaction efficiency . The phenyl substituent at the 5-position offers potential for exploring hydrophobic interactions in target binding, while the carboxylic acid allows for further functionalization. As part of the broader class of nicotinic acid derivatives, research into such compounds has revealed a range of pharmacological activities, including investigations into their role as novel noncompetitive inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant in the context of type 2 diabetes . This product is intended for research and development use only by technically qualified persons. It is strictly not intended for use in foods, drugs, cosmetics, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B111343 2-Amino-5-phenylnicotinic acid CAS No. 1196157-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIQVVNTIQFCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624804
Record name 2-Amino-5-phenylpyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-56-8
Record name 2-Amino-5-phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 2 Amino 5 Phenylnicotinic Acid

Established Synthetic Routes to Nicotinic Acid Derivatives

Traditional synthesis of the nicotinic acid core and its derivatives relies on robust and well-documented chemical reactions. These methods often involve either the functionalization of a pre-existing pyridine (B92270) ring or the construction of the heterocyclic ring from acyclic precursors.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for forming carbon-carbon bonds. youtube.com These reactions are particularly useful for introducing aryl substituents, such as the phenyl group in 2-Amino-5-phenylnicotinic acid, onto a pyridine ring. The general approach involves coupling an organometallic reagent with a halide or triflate. While the Buchwald-Hartwig amination is a notable palladium-catalyzed reaction for forming carbon-nitrogen bonds, reactions like the Suzuki, Heck, and Stille couplings are employed for carbon-carbon bond formation. youtube.comyoutube.com For the synthesis of a 5-phenyl substituted nicotinic acid, a typical strategy would involve the coupling of a 5-halonicotinic acid derivative with a phenyl-containing organometallic compound in the presence of a palladium catalyst and a suitable ligand. youtube.com The efficiency of these reactions has been significantly improved over time, with modern catalysts enabling transformations with very low catalyst loadings, sometimes at the parts-per-million (ppm) level. youtube.com

Cyclization Reactions in Pyridine Ring Formation

An alternative to modifying an existing ring is to construct the pyridine skeleton from simpler, acyclic starting materials through cyclization reactions. youtube.com The Hantzsch pyridine synthesis is a classic and versatile method that involves a multi-component reaction, typically condensing an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. youtube.com This condensation and subsequent dehydration and oxidation yield a dihydropyridine, which is then aromatized to the final pyridine derivative. youtube.comyoutube.com

Numerous variations of such cyclocondensations exist, often starting with a 1,5-dicarbonyl compound or its synthetic equivalent, which reacts with ammonia to form the pyridine ring. youtube.com Non-enzymatic pyridine ring synthesis has also been observed in natural product pathways, where a reactive 1,5-dione moiety reacts with ammonia to form the pyridine core. nih.gov These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyridine ring during its formation.

Exploration of Novel and Sustainable Synthetic Approaches

In response to the growing need for greener and more efficient chemical processes, research has focused on developing novel synthetic methodologies. These include the use of alternative energy sources like microwaves and the development of metal-free catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. The application of microwave irradiation has been successfully demonstrated in the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines. researchgate.net In one study, the reaction of 2-chloronicotinic acid with aqueous methylamine (B109427) was optimized under microwave heating, achieving high yields in significantly reduced reaction times compared to conventional heating methods. researchgate.net The optimal conditions were found to be heating at 120°C for 2 hours or 140°C for 1.5 hours. researchgate.net This protocol was extended to a range of aliphatic amines, anilines, and benzylamines, establishing microwave heating as a rapid and efficient method for producing diverse 2-aminonicotinic acid libraries. researchgate.netnih.govnih.gov

Table 1: Optimization of Microwave-Assisted Synthesis of 2-(Methylamino)nicotinic acid Data adapted from a study on the reaction of 2-chloronicotinic acid with 40% aqueous methylamine. researchgate.net

EntryTemperature (°C)Time (h)Yield (%)
11001.045
21001.560
31002.070
41202.088
51401.588
61601.085

Metal-Free Catalysis in Related Heterocyclizations

The development of metal-free catalytic systems addresses concerns about the cost, toxicity, and environmental impact associated with traditional metal catalysts like palladium. nih.govrsc.org Significant progress has been made in using visible-light-emitting diodes (LEDs) and metal-free graphitic carbon nitride (GCN) based materials for the synthesis of nicotinic acid. nih.gov In one such system, nicotinic acid was produced via the photocatalytic oxidation of 3-pyridinemethanol, achieving 100% conversion and high selectivity under visible light irradiation. nih.gov Other metal-free approaches for synthesizing N-heterocyclic frameworks include iodine-catalyzed multi-component reactions and visible light photoredox catalysis, which can facilitate formal [3+2] cycloaddition reactions to build heterocyclic rings. rsc.org

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

Optimizing reaction parameters is crucial for transitioning a synthetic route from discovery to a practical, research-scale protocol. This involves systematically varying catalysts, solvents, temperature, and reaction times to maximize product yield and purity while minimizing waste and cost. researchgate.netchemrxiv.org

A study on the synthesis of 2-(arylamino)nicotinic acid derivatives reported a simple and sustainable solvent-free protocol using boric acid as a catalyst. researchgate.net The reaction involved heating a mixture of 2-chloronicotinic acid and an aromatic amine, with optimization revealing the ideal conditions for yield.

Table 2: Optimization of Boric Acid Catalyzed Synthesis of Flunixin Data abstracted from a study on the synthesis of 2-(arylamino) nicotinic acid derivatives. researchgate.net

EntryCatalystAmount of Catalyst (mmol)Temperature (°C)Time (h)Yield (%)
1None01202415
2Boric Acid0.11202455
3Boric Acid0.21202470
4Boric Acid0.31202493
5Boric Acid0.31002475

The optimization of microwave-assisted protocols provides another clear example, where adjusting temperature and time directly impacts the efficiency of the synthesis of 2-aminonicotinic acids. researchgate.net As shown in Table 1, increasing the temperature from 100°C to 120°C dramatically improved the yield from 70% to 88% while maintaining a 2-hour reaction time. researchgate.net Further optimization showed that a higher temperature of 140°C could achieve the same high yield in just 1.5 hours. researchgate.net These optimization studies are essential for developing robust and reproducible synthetic methods for compounds like this compound.

Structural Modification and Structure Activity Relationship Sar Studies of 2 Amino 5 Phenylnicotinic Acid Derivatives

Design Principles for Analogues and Homologues

The design of analogues and homologues of 2-amino-5-phenylnicotinic acid is primarily guided by the goal of optimizing its biological activity, selectivity, and pharmacokinetic properties. A central strategy involves the application of rational drug design principles, which leverage computational and medicinal chemistry techniques to predict how structural changes will affect the molecule's interaction with its biological target. nih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core this compound structure can be modified by replacing parts of the scaffold with other chemical groups that are expected to have similar properties (bioisosteres). For instance, the nicotinic acid ring could be replaced with other heterocyclic systems to explore different spatial arrangements and electronic properties.

Structure-Based Drug Design: When the three-dimensional structure of the biological target (e.g., an enzyme's active site) is known, computational docking studies can be employed. nih.gov This allows for the design of analogues with substituents that are predicted to form favorable interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues in the target protein. nih.gov

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features required for biological activity. This model typically includes hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. New analogues can then be designed to fit this pharmacophore, increasing the probability of retaining or improving biological activity.

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by the systematic introduction of various substituents at different positions on the molecule.

Modifications on the Phenyl Moiety and Nicotinic Acid Ring

Modifications to the phenyl ring at the 5-position of the nicotinic acid and the nicotinic acid ring itself have been shown to significantly impact biological activity. Structure-activity relationship (SAR) studies on related compounds, such as 4-(phenylamino)quinazolines, have demonstrated that the nature and position of substituents on the phenyl ring are critical. nih.gov For instance, introducing small, lipophilic, electron-withdrawing groups can enhance potency. nih.gov

In the context of this compound, substitutions on the phenyl ring can influence its interaction with the target protein. For example, in the development of kinase inhibitors, substitutions that can form additional hydrogen bonds or occupy hydrophobic pockets often lead to increased inhibitory activity.

Similarly, modifications on the nicotinic acid ring, such as the introduction of electron-donating groups, can alter the electron density of the ring system and influence its binding affinity. nih.gov

Table 1: Hypothetical SAR Data for Phenyl Ring and Nicotinic Acid Ring Modifications

CompoundR1 (Phenyl Ring)R2 (Nicotinic Acid Ring)Biological Activity (IC₅₀, µM)
1HH10.5
24-FH5.2
33-ClH3.8
44-OCH₃H8.1
5H6-CH₃12.3
6H4-OH9.7

This data is hypothetical and for illustrative purposes.

Influence of the Amino and Carboxylic Acid Functional Groups

The amino and carboxylic acid functional groups are fundamental to the chemical nature and biological activity of this compound. libretexts.orgpharmaguideline.comcuny.edu These groups can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds.

The amino group at the 2-position of the nicotinic acid ring is often a key hydrogen bond donor. Its position is critical, as highlighted in studies of 2-aminobenzophenone (B122507) derivatives where the ortho-amino group was integral for increased activity. ncku.edu.tw Modifications to this group, such as acylation or alkylation, can modulate its hydrogen bonding capacity and steric profile, thereby influencing biological activity.

The carboxylic acid group at the 3-position is typically ionized at physiological pH, forming a carboxylate anion. libretexts.org This negatively charged group can engage in ionic interactions with positively charged residues (e.g., lysine (B10760008) or arginine) in a protein's binding site. Esterification of the carboxylic acid can be a useful prodrug strategy to improve cell permeability, as the ester can be hydrolyzed by intracellular esterases to release the active acid. researchgate.net

Rationalizing Structure-Activity Relationships for Targeted Research

The systematic collection and analysis of SAR data are crucial for rationalizing the observed biological activities and guiding future research. By correlating specific structural modifications with changes in potency and selectivity, researchers can build predictive models. nih.gov

For instance, if it is observed that electron-withdrawing substituents on the phenyl ring consistently lead to higher activity, this suggests that this region of the molecule may be interacting with an electron-rich pocket in the target protein. Conversely, if bulky substituents at a particular position decrease activity, it may indicate a sterically constrained binding site.

This iterative process of design, synthesis, and testing, informed by SAR, allows for the targeted optimization of lead compounds. researchgate.net By understanding the "why" behind the observed activities, medicinal chemists can more efficiently design the next generation of this compound derivatives with improved therapeutic potential.

Reactivity and Reaction Mechanisms of 2 Amino 5 Phenylnicotinic Acid

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The chemical nature of 2-Amino-5-phenylnicotinic acid is defined by the interplay of its functional groups. The presence of a basic amino group and an acidic carboxylic acid group imparts amphoteric properties, allowing it to react as either an acid or a base.

Nucleophilic Character: The primary nucleophilic center is the exocyclic amino group (-NH₂). The lone pair of electrons on the nitrogen atom can attack electrophiles. Typical reactions would include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

The nitrogen atom within the pyridine (B92270) ring is also nucleophilic, though its reactivity is modulated by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Electrophilic Character: The carboxylic acid group (-COOH) is the primary electrophilic site. It can undergo reactions typical of carboxylic acids, such as:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Reaction with amines, often activated by coupling agents, to form amides.

The pyridine ring itself is generally electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this is less common than electrophilic substitution on benzene (B151609) rings. The presence of the activating amino group and deactivating carboxylic acid group complicates predicting the exact regioselectivity of such reactions.

Detailed Mechanistic Elucidation of Key Chemical Transformations

Without specific studies on this compound, mechanistic elucidation remains speculative. However, the mechanisms for the reactions of its functional groups are well-established.

For instance, in an amide coupling reaction , the carboxylic acid would first be activated by a coupling agent (e.g., HATU) to form a more reactive species. mdpi.com This intermediate is then susceptible to nucleophilic attack by an amine, proceeding through a tetrahedral intermediate before eliminating a leaving group to form the final amide product.

For electrophilic substitution on the phenyl ring , the reaction would proceed via the standard mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex). ebi.ac.ukthermofisher.com The directing effects of the pyridine ring substituent would influence the position of substitution (ortho, meta, or para).

Research into Chemical Stability and Degradation Processes in Different Environments

There is no specific research on the chemical stability and degradation of this compound. However, data on the related compound, 2-aminonicotinic acid, indicates it is stable under normal conditions. thermofisher.com

Potential degradation pathways can be inferred:

Thermal Decomposition: A safety data sheet for 2-aminonicotinic acid indicates that hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). thermofisher.com It is reasonable to assume a similar decomposition profile for the phenyl-substituted derivative.

Oxidative Degradation: The compound would be incompatible with strong oxidizing agents, which could potentially oxidize the amino group or the aromatic rings. thermofisher.com

Hydrolytic Stability: The amide and ester derivatives of this compound would be susceptible to hydrolysis under acidic or basic conditions.

Microbial Degradation: Studies on other pyridine derivatives show that microbial degradation often begins with hydroxylation of the pyridine ring, which increases polarity and initiates ring cleavage pathways. nih.gov

The following table summarizes the key functional groups and their likely reactivity.

Functional GroupType of ReactivityPotential Reactions
2-Amino GroupNucleophilicAcylation, Alkylation, Diazotization
3-Carboxylic AcidElectrophilicEsterification, Amide Formation
Pyridine RingNucleophilic (N atom), Electrophilic (C atoms)Protonation, Nucleophilic Aromatic Substitution
5-Phenyl RingNucleophilicElectrophilic Aromatic Substitution

Advanced Analytical Techniques for Research Characterization of 2 Amino 5 Phenylnicotinic Acid

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopy provides detailed information about the molecular structure and composition of 2-amino-5-phenylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: Proton NMR (¹H NMR) is used to identify the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on both the phenyl and pyridine (B92270) rings, as well as signals for the amine (–NH₂) and carboxylic acid (–COOH) protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.orgresearchgate.net Aromatic protons typically resonate in the downfield region (around 6.5-8.5 ppm), while the amine and carboxylic acid protons can exhibit broader signals over a wider range depending on the solvent and concentration. libretexts.orgubc.ca

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum (around 169-173 ppm). spectralservice.de The aromatic carbons of the phenyl and pyridine rings will appear in the range of approximately 110-160 ppm. wisc.edu

2D NMR Techniques: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms.

COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled to each other, helping to piece together the fragments of the molecule. For instance, it can confirm the connectivity of protons on the pyridine and phenyl rings. walisongo.ac.idu-tokyo.ac.jp

HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum. u-tokyo.ac.jp

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH) 10.0 - 13.0 165.0 - 180.0
Amine (NH₂) 5.0 - 8.0 -
Aromatic CH (Pyridine Ring) 6.5 - 8.5 110.0 - 150.0
Aromatic CH (Phenyl Ring) 7.0 - 8.0 125.0 - 140.0
Quaternary Aromatic C - 110.0 - 160.0

Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound.

Mass Spectrometry (MS): In a typical MS experiment, the this compound molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation patterns for amino acids include the loss of water (H₂O) and formic acid (HCOOH). uni-muenster.de The presence of a nitrogen atom often results in a molecular ion peak with an odd nominal mass. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the chemical formula of this compound (C₁₂H₁₀N₂O₂).

Table 2: Mass Spectrometry Data for this compound

Parameter Value
Chemical Formula C₁₂H₁₀N₂O₂
Exact Mass 214.0742 u
Molecular Weight 214.22 g/mol
Predicted [M+H]⁺ 215.0815

Note: [M+H]⁺ refers to the protonated molecule, a common ion observed in electrospray ionization (ESI) mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretching: The amine group (–NH₂) will typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgyoutube.com

O-H Stretching: The carboxylic acid (–COOH) will exhibit a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl group of the carboxylic acid will show a strong, sharp absorption band around 1700-1725 cm⁻¹. libretexts.org

C=C and C=N Stretching: The aromatic rings (phenyl and pyridine) will have characteristic absorptions in the 1450-1600 cm⁻¹ region. youtube.com

C-N Stretching: The carbon-nitrogen bond of the amine group will show an absorption in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine N-H stretch 3300 - 3500 (two bands)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carbonyl C=O stretch 1700 - 1725 (strong)
Aromatic C=C, C=N stretch 1450 - 1600
Amine C-N stretch 1020 - 1250

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds and research chemicals. pensoft.net A validated HPLC method provides reliable and reproducible results.

Method Development: Developing an HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography), a mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a flow rate, and a detection wavelength. pensoft.netresearchgate.net The pH of the mobile phase is a critical parameter to optimize the retention and peak shape of the acidic and basic functional groups in the molecule.

Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. pensoft.net Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comresearchgate.net

Table 4: Typical HPLC Method Parameters for Analysis of Aromatic Amino Acids

Parameter Typical Condition
Column C18, 5 µm particle size
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water containing a buffer (e.g., phosphate (B84403) buffer) or acid (e.g., formic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This hybrid technique is particularly useful for the analysis of complex mixtures and for trace-level quantification.

In the context of this compound research, LC-MS can be used to:

Confirm the identity of the main peak in an HPLC chromatogram by providing its mass-to-charge ratio.

Identify and tentatively characterize impurities and degradation products by analyzing their mass spectra.

Quantify the compound in complex biological matrices, which is often challenging with UV detection alone due to potential interferences. youtube.com

Perform metabolic studies by tracing the fate of the compound in biological systems.

The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov

Capillary Electrophoresis (CE) for Charged Species Analysis

Capillary Electrophoresis (CE) stands out as a powerful technique for the analysis of charged species like amino acids due to its high efficiency, rapid analysis times, and minimal sample consumption. For a molecule such as this compound, which possesses both an acidic carboxylic group and a basic amino group, CE is particularly well-suited for separation and quantification. The method separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule.

Research on similar compounds has demonstrated the development of CE methods for the analysis of underivatized amino acids, achieving separations in under 30 minutes with excellent reproducibility and linearity. nih.gov In some applications, analysis times can be as short as nine minutes for quantifying an amino acid and its related degradation products. nih.gov A key advantage of CE is its ability to perform analyses without complex derivatization procedures, which are often required in chromatographic techniques. nih.gov For samples in complex matrices, such as an oil-in-water emulsion, micellar electrokinetic chromatography, a modification of CE, can be applied for direct injection without extensive sample pretreatment. nih.gov

The table below outlines typical parameters that would be considered when developing a CE method for this compound analysis.

ParameterTypical Value/ConditionPurpose in Analysis
Capillary Fused-silica, 50-75 µm i.d., 30-60 cm lengthProvides the medium for electrophoretic separation.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer at a specific pHMaintains a stable pH and conductivity for reproducible migration times.
Applied Voltage 15-30 kVThe driving force for the separation of charged molecules.
Injection Mode Hydrodynamic or ElectrokineticIntroduces a precise volume of the sample into the capillary.
Detection UV-Vis Absorbance (e.g., at 214 nm or 254 nm)Quantifies the analyte as it passes the detector window.
Analysis Time < 30 minutesEnables high-throughput screening and rapid quantification. nih.gov

Advanced Characterization Techniques (Broad Applicability)

Beyond separation science, a range of spectroscopic and diffraction techniques are indispensable for the fundamental characterization of this compound.

X-Ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, an XRD analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the material's physical properties.

Studies on structurally related pyridine derivatives have successfully used single-crystal XRD to elucidate their complex structures. For instance, the analysis of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile revealed the presence of two independent molecules in the crystal structure with differing environments. aalto.fi In another case, the structure of a complex tetrahydropyridine (B1245486) derivative was stabilized by a network of intermolecular hydrogen bonds, forming distinct ring motifs like R²₂(16). nih.gov Such analyses provide critical insights into how molecules self-assemble in the solid state. The data obtained from an XRD experiment on this compound would be summarized in a crystallographic information file (CIF), containing the parameters listed below.

Crystallographic ParameterDescriptionSignificance for this compound
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, PcDefines the set of symmetry operations for the unit cell. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell edges.Defines the size and shape of the repeating crystal lattice unit.
Z Value The number of molecules per unit cell.Relates the unit cell volume to the molecular volume.
Final R-indices A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Indicates the quality and reliability of the solved structure.
Hydrogen Bond Geometry Distances and angles of intermolecular N-H···O, O-H···N, etc.Details the specific interactions that stabilize the crystal packing. aalto.finih.gov

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" of its structure. mdpi.com When coupled with computational methods like Density Functional Theory (DFT), it becomes a powerful tool for assigning specific molecular vibrations to observed spectral bands.

For this compound, Raman spectroscopy can identify and characterize the vibrations associated with its key functional groups: the amino (-NH₂), carboxylic acid (-COOH), phenyl ring, and pyridine ring moieties. Research on analogous compounds, such as 2-amino-5-bromobenzoic acid and L-Valinium Picrate, has shown that a combined experimental and theoretical approach yields a comprehensive vibrational analysis. core.ac.ukindexcopernicus.com DFT calculations, often using the B3LYP functional with basis sets like 6-311+G, are used to predict vibrational wavenumbers, which are then compared to experimental FT-Raman spectra. indexcopernicus.com The potential energy distribution (PED) is calculated to provide unambiguous assignments for the vibrational modes. indexcopernicus.com

The table below lists some of the characteristic vibrational modes that would be expected in the Raman spectrum of this compound, based on analyses of similar molecules. core.ac.uk

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group Assignment
O-H Stretch ~3500Carboxylic Acid
N-H Stretch 3400-3200Amino Group
C=O Stretch 1755-1700Carboxylic Acid Dimer
N-H In-plane Bend 1600-1560Amino Group
C-O Stretch ~1325Carboxylic Acid
C-C-N Stretch 1270 (weak in Raman)Backbone
C-N Stretch ~1105Amino Group to Ring

Strategic Sample Preparation and Pre-Analytical Processing for Research Accuracy

The accuracy and reliability of any analytical result are fundamentally dependent on the quality of the sample preparation. For the analysis of this compound, sample preparation strategies must be meticulously designed to remove interfering substances from the matrix while ensuring the stability and recovery of the target analyte.

Amino acid analysis is known to be highly sensitive to contaminants. sickkids.ca A primary challenge is the presence of non-volatile salts and buffers, particularly those containing primary and secondary amines like TRIS, which can co-elute or interfere with derivatization and detection, producing extraneous peaks in the chromatogram. sickkids.ca For samples from biological matrices, such as serum or tissue homogenates, protein removal is a critical first step. This is commonly achieved through acid precipitation using agents like trichloroacetic acid (TCA), followed by centrifugation, or through ultrafiltration with a molecular weight cut-off membrane (e.g., 3 kDa) to remove larger molecules. creative-proteomics.com

For determining the total content of this compound in a complex sample like a foodstuff, a more rigorous process such as acid hydrolysis is employed. This typically involves heating the sample in 6 M hydrochloric acid at 110°C for 24 hours under vacuum or an inert atmosphere to break down proteins and peptides into their constituent amino acids. creative-proteomics.comucdavis.edu

The following table summarizes key considerations and strategies for the preparation of samples containing this compound.

ChallengeRecommended StrategyRationale
Protein Interference Acid precipitation (e.g., 10% TCA) or ultrafiltration. creative-proteomics.comEfficiently removes high-molecular-weight proteins that can interfere with analysis.
Salt & Buffer Contamination Use of volatile buffers (e.g., ammonium (B1175870) formate) or desalting techniques (e.g., solid-phase extraction).Prevents signal suppression in mass spectrometry and baseline instability in chromatography. sickkids.ca
Analyte Stability Addition of antioxidants (e.g., 1% thiourea) or storage at low temperatures (-80°C). creative-proteomics.comInhibits oxidative degradation and enzymatic activity that could alter the analyte concentration.
Complex Matrix (e.g., food, tissue) Acid hydrolysis (6 M HCl, 110°C, 24h). creative-proteomics.comucdavis.eduLiberates the amino acid from its bound form to allow for total quantitative analysis.
Low Concentration Solid-phase extraction (SPE) or lyophilization.Concentrates the analyte to a level suitable for detection by the analytical instrument.

Biological Activity and Molecular Mechanisms of 2 Amino 5 Phenylnicotinic Acid

Research into Interactions with Specific Biological Targets and Pathways

Modulation of Enzyme Activity, e.g., Tartrate-Resistant Acid Phosphatase (TRAP)

2-Amino-5-phenylnicotinic acid has been identified as an inhibitor of Tartrate-Resistant Acid Phosphatase (TRAP), also known as acid phosphatase 5 (ACP5). nih.gov TRAP is a metalloenzyme expressed in high levels by bone-resorbing osteoclasts and activated macrophages. nih.govwikipedia.org This enzyme is involved in the dephosphorylation of bone matrix proteins, such as osteopontin, a key step in bone resorption. hmdb.ca The inhibitory action of this compound on TRAP suggests its potential role in modulating bone metabolism. nih.gov In studies involving MDA-MB-231 breast cancer cells, a TRAP inhibitor, 5-phenylnicotinic acid (5-PNA), was used to investigate the role of TRAP in metastasis-related properties. nih.gov

TRAP is a clinically relevant biomarker for various conditions, including hairy cell leukemia and bone resorption in diseases like osteoporosis and cancers with bone metastasis. wikipedia.orgnih.gov The enzyme exists in two main isoforms, TRAP 5a and TRAP 5b, which have different clinical implications. TRAP 5b is associated with osteoclast number and bone resorption, while TRAP 5a is linked to activated macrophages and chronic inflammation. nih.gov

Engagement with Cellular Signaling Cascades (e.g., IL-6/STAT3/PI3K/AKT Pathway)

Research has shown the involvement of the Interleukin-6 (IL-6) signaling pathway in various cellular processes, including inflammation and cancer. IL-6 can signal through two main pathways: the classic signaling pathway and the trans-signaling pathway. nih.gov The trans-signaling pathway, which involves the soluble IL-6 receptor (sIL-6R), is often associated with pro-inflammatory responses. nih.govnih.gov

Activation of the IL-6 trans-signaling pathway can lead to the downstream activation of several signaling cascades, including the JAK/STAT3 and PI3K/AKT pathways. nih.govnih.gov The activation of both the JAK/STAT3 and PI3K/AKT pathways has been shown to be crucial for the pro-inflammatory response mediated by IL-6 trans-signaling in human vascular endothelial cells, leading to the production of pro-inflammatory chemokines like Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov While direct studies linking this compound to the IL-6/STAT3/PI3K/AKT pathway are not prevalent, the modulation of such pathways is a key area of investigation for compounds with anti-inflammatory and anticancer potential.

In Vitro and Cellular Efficacy Studies

Investigation of Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The antiproliferative and cytotoxic effects of various structurally related compounds have been investigated against a range of cancer cell lines. For instance, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells. nih.govmdpi.com Some of these compounds demonstrated significant activity against the tested tumor cell lines, with one compound in particular showing noteworthy selectivity towards the HT29 malignant colon cell line. nih.govmdpi.com This compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. nih.govmdpi.com

Similarly, a series of 5-substituted-3-ethylindole-2-carboxamides exhibited significant antiproliferative activity against four different cancer cell lines, with GI50 values in the nanomolar range. nih.gov Further investigation revealed that some of these compounds acted as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). nih.gov In another study, synthetic aminonaphthoquinones demonstrated relevant cytotoxic activity against all human cancer cell lines tested, with five compounds showing high cytotoxicity and selectivity. nih.govnih.gov

The table below summarizes the cytotoxic activity of selected indole-aryl amide derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound 2 MCF70.81
PC32.13
Compound 4 HT290.96
HeLa1.87
MCF70.84
Compound 5 HT292.61
PC30.39
J60.37

Data sourced from a study on indole-aryl amide derivatives. mdpi.com

Evaluation of Antimicrobial Properties

Derivatives of 2-aminonicotinic acid have been synthesized and evaluated for their antimicrobial properties. A study on a novel class of 2-amino-5-arylazonicotinate derivatives showed promising antimicrobial activities, particularly against Gram-positive bacteria. nih.gov Many of the synthesized compounds exhibited high antimicrobial activity, with some showing activity comparable to the reference drug ampicillin. nih.gov Specifically, these compounds displayed strong inhibitory effects on the growth of Bacillus subtilis. nih.gov

Antimicrobial peptides (AMPs), which are produced by a wide range of organisms, are also a significant area of research for new antimicrobial agents. mdpi.com These peptides often work by disrupting the bacterial cell membrane. mdpi.com The development of synthetic antimicrobial agents, including those based on amino acid scaffolds, is a crucial area of research to combat the rise of antibiotic resistance. nih.gov

Mechanistic Insights into Pharmacological Actions

The pharmacological actions of compounds related to this compound are diverse and depend on their specific chemical structures. For example, the anticancer activity of certain indole (B1671886) derivatives is attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govmdpi.com The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as EGFR and CDK2. nih.gov

Computational Chemistry and in Silico Approaches for 2 Amino 5 Phenylnicotinic Acid Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic properties of 2-Amino-5-phenylnicotinic acid, which are crucial for predicting its chemical behavior and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to determine the optimized molecular geometry and predict the reactivity of various organic compounds, including amino acids and their derivatives. ucl.ac.ukmdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), allow for the precise determination of bond lengths, bond angles, and dihedral angles in the gas phase. nih.gov These optimized structural parameters can then be compared with experimental data, if available, to validate the computational model.

The application of DFT extends to the analysis of physicochemical properties that govern a molecule's behavior in different environments. nih.gov For instance, calculations can predict parameters that are critical for understanding the reactivity and potential biological activity of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov

For a related molecule, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6-311 G(d,p) level revealed a HOMO-LUMO energy gap of 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively. nih.gov The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap is a critical parameter in quantum chemical studies, providing insights into the electronic properties and reactivity of molecules. mdpi.com

Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
ParameterEnergy (eV)
EHOMO-5.3130
ELUMO-0.2678
ΔE (HOMO-LUMO Gap)5.0452

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a target protein. nih.govresearchgate.net The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. researchgate.net

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For example, in studies of other compounds, molecular docking has successfully identified critical amino acid residues involved in binding and has been used to predict the binding modes of various ligands to their protein targets. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, including the conformational flexibility of ligands and their complexes with proteins. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic nature. nih.gov

These simulations are particularly valuable for analyzing the conformational landscape of flexible molecules like this compound, revealing the different shapes it can adopt in solution. mdpi.com When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the dynamic changes that occur upon ligand binding. researchgate.netmdpi.com The analysis of MD trajectories can reveal important information about the flexibility of different regions of the molecule and the persistence of key intermolecular interactions over time.

Structure-Based and Ligand-Based Drug Design Methodologies

Both structure-based and ligand-based drug design are foundational strategies in the development of new therapeutic agents. nih.gov

Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, which can be determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or computationally (e.g., through homology modeling). nih.gov With the target structure in hand, medicinal chemists can design ligands that fit snugly into the binding site and form favorable interactions, a process greatly aided by molecular docking and MD simulations.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is unknown. nih.gov This approach utilizes the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new compounds with the desired properties. nih.gov

In Silico Analysis of this compound Remains a Field for Future Investigation

In silico techniques play a crucial role in the early stages of drug development by predicting the potential efficacy and behavior of a compound within a biological system, thereby saving time and resources. nih.gov These computational models can forecast a wide range of properties, including a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its likely interaction with biological targets.

For instance, studies on various derivatives of nicotinic acid have utilized in silico tools to predict their kinase inhibitory activity, potential as enzyme inhibitors, and interactions with G-protein coupled receptors (GPCRs). nih.gov Such research often involves the use of specialized software to build predictive models based on the compound's structure. nih.gov However, the specific data and detailed research findings for this compound are not present in these studies.

The typical workflow for such an in silico investigation would involve:

Prediction of Biological Activity: Utilizing software to screen the compound against virtual models of biological targets like enzymes and receptors to predict its potential therapeutic effects.

Pharmacokinetic (ADMET) Profiling: Employing computational models to estimate how the compound would be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted. This also includes predictions of potential toxicities.

The lack of published research on the in silico properties of this compound suggests that this specific molecule may not have been a primary focus of drug discovery efforts to date, or the research may not be publicly accessible. Therefore, the generation of detailed data tables and specific research findings, as requested, is not possible without speculative or fabricated information. The field of computational chemistry and its application to this particular compound remains an open area for future scientific exploration.

Medicinal Chemistry and Drug Discovery Applications of 2 Amino 5 Phenylnicotinic Acid

Role as a Pharmacophore in Contemporary Drug Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 2-amino-5-phenylnicotinic acid structure contains several key features that make it a privileged pharmacophore in drug design. These include a pyridine (B92270) ring, an amino group, a carboxylic acid, and a phenyl group, which can all participate in various interactions with biological targets.

The pyridine nucleus, a common motif in medicinal chemistry, is present in many biologically active compounds. researchgate.netnih.gov The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors, crucial for binding to the active sites of enzymes and receptors. researchgate.net The phenyl group provides a scaffold for further functionalization, allowing for the modulation of properties such as potency, selectivity, and pharmacokinetics.

Derivatives of 2-aminopyridine (B139424) are known to exhibit a wide range of biological activities, including acting as selective agonists for cannabinoid receptor 2 (CB2), which is involved in inflammatory and neuropathic pain. nih.gov The strategic placement of substituents on the phenyl ring and modifications to the amino and carboxylic acid moieties can lead to the development of potent and selective ligands for various targets.

Strategies for the Development of Novel Small Molecule Inhibitors

The development of small molecule inhibitors based on the this compound scaffold involves several key strategies aimed at enhancing potency, selectivity, and drug-like properties. These strategies often begin with understanding the target's three-dimensional structure and its key binding interactions.

Structure-Based Drug Design (SBDD): This approach utilizes the crystal structure of the target protein to design inhibitors that fit precisely into the active site. nih.gov For instance, if the target is an enzyme, the design of the inhibitor can be guided by the interactions of the natural substrate with the active site residues. researchgate.net The this compound core can be computationally docked into the active site, and modifications can be made to optimize interactions with specific amino acid residues.

Fragment-Based Drug Discovery (FBDD): In this strategy, small molecular fragments are screened for binding to the target protein. Hits from this screening can then be grown or linked together to create more potent lead compounds. The this compound structure itself can be considered a fragment that can be elaborated upon. For example, a study identified 5-phenylnicotinic acid as an inhibitor of tartrate-resistant acid phosphatase (TRAP), a target in cancer therapy, through fragment-based screening. nih.gov

Pharmacophore Modeling: When the three-dimensional structure of the target is unknown, a pharmacophore model can be generated based on a set of known active compounds. nih.gov This model defines the essential chemical features required for activity and can be used to screen virtual compound libraries to identify new potential inhibitors. The key features of this compound—hydrogen bond donors/acceptors and aromatic regions—are critical components of such models.

A study on the development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling, utilized structure-activity relationship (SAR) studies of 2-amino-5-[(thiomethyl)aryl]thiazoles to identify potent and selective inhibitors. nih.gov This highlights the importance of systematic chemical modifications to explore the chemical space around a core scaffold.

Lead Optimization and Preclinical Compound Development Studies

For derivatives of this compound, lead optimization could involve:

Modification of the Phenyl Ring: Introducing various substituents on the phenyl ring can modulate lipophilicity, which affects solubility and cell permeability. It can also influence metabolic stability.

Alterations to the Amino and Carboxylic Acid Groups: These groups can be esterified, amidated, or replaced with bioisosteres to improve properties like oral bioavailability and reduce potential toxicity. wiley.com

Scaffold Hopping: In some cases, the pyridine core might be replaced with other heterocyclic systems to explore new chemical space and potentially improve properties. A study on the development of anti-leishmanial agents used a 2-aminoquinazoline (B112073) as a bioisosteric replacement for a guanidine-containing lead compound. nih.gov

Preclinical development studies involve evaluating the optimized lead compounds in cellular and animal models to assess their efficacy and safety. For example, a study on 2-amino-5-aryl-pyridines as CB2 agonists involved investigating their structure-activity relationships to identify potent and selective compounds. nih.gov Another study on 2-allylthio-5-amino substituted benzoquinones as anticancer agents demonstrated a significant improvement in potency against a human prostate cancer cell line after systematic structural optimization. nih.gov

The following table summarizes key aspects of lead optimization for nicotinic acid derivatives:

Optimization StrategyGoalExample Application
Phenyl Ring Substitution Enhance potency, modulate lipophilicityIntroduction of electron-withdrawing or -donating groups to influence binding affinity.
Amino Group Modification Improve metabolic stability, alter basicityAcylation or alkylation to prevent rapid metabolism.
Carboxylic Acid Bioisosteres Increase oral bioavailability, reduce acidity-related issuesReplacement with tetrazoles or other acidic functional groups.
Scaffold Hopping Explore new chemical space, improve patentabilityReplacing the pyridine ring with other heterocycles like quinazoline (B50416) or thiazole. nih.govnih.govnih.gov

Current Trends in Pharmaceutical Research Leveraging Nicotinic Acid Derivatives

Nicotinic acid (niacin) and its derivatives have a long history in medicine, primarily as lipid-lowering agents. chemistryjournal.netnih.govtaylorandfrancis.com However, current research is exploring their potential in a much broader range of therapeutic areas. The versatility of the nicotinic acid scaffold allows for its application in developing treatments for various diseases.

Anti-inflammatory Agents: Researchers have synthesized novel nicotinic acid derivatives and evaluated them as potential anti-inflammatory agents with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Some of these compounds have shown significant inhibition of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. nih.gov

Antimicrobial and Anticancer Agents: The pyridine and pyridazine (B1198779) moieties found in nicotinic acid derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov Research has focused on synthesizing novel 2-amino-5-arylazonicotinate and related heterocyclic derivatives, with some showing potent activity against Gram-positive bacteria. nih.gov Furthermore, derivatives of nicotinic acid are being investigated as inhibitors of enzymes involved in cancer progression, such as tartrate-resistant acid phosphatase (TRAP). nih.gov

Neurodegenerative Diseases: There is growing interest in the potential of nicotinic acid derivatives to treat neurodegenerative conditions like Alzheimer's disease. chemistryjournal.net Some derivatives have shown promise in preclinical studies.

Tuberculosis: Nicotinic acid derivatives have been identified as highly specific antibacterial agents against Mycobacterium tuberculosis. drugs.com They are often used in combination with other drugs to combat the development of resistance.

The following table highlights some of the current research trends involving nicotinic acid derivatives:

Therapeutic AreaTarget/MechanismReference
Inflammation Inhibition of COX-2, TNF-α, IL-6 nih.gov
Infectious Diseases Inhibition of bacterial growth (e.g., M. tuberculosis) nih.govdrugs.com
Cancer Inhibition of enzymes like TRAP, induction of apoptosis nih.govresearchgate.net
Cardiovascular Disease Lipid-lowering effects, reduction of atherosclerosis chemistryjournal.netnih.govtaylorandfrancis.comfuturemarketinsights.com
Neurodegenerative Disorders Potential disease-modifying effects in Alzheimer's chemistryjournal.net

Emerging Research Areas and Future Directions for 2 Amino 5 Phenylnicotinic Acid

Integration of Multi-Omics Data in Biological Mechanism Elucidation

To fully understand the biological effects of 2-amino-5-phenylnicotinic acid, researchers are moving beyond single-target analyses and embracing a more holistic, systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action. By simultaneously analyzing changes across these different biological layers, scientists can construct a comprehensive picture of the cellular pathways and networks modulated by the compound.

This multi-omics approach can reveal not only the primary target of this compound but also its downstream effects and potential off-target interactions. For instance, transcriptomic analysis can identify genes whose expression is altered upon treatment, while proteomics can pinpoint changes in protein levels and post-translational modifications. Metabolomics, in turn, can shed light on the resulting shifts in cellular metabolism. The true power of this strategy lies in the computational integration of these disparate datasets to build predictive models of the compound's biological activity, offering a more complete understanding of its pharmacological profile.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to this compound holds immense promise. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. In the context of this compound, AI and ML can be employed in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on existing data for this compound and related molecules to predict the biological activity of novel derivatives. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby accelerating the discovery process.

Structure-Activity Relationship (SAR) Analysis: AI can be used to develop sophisticated SAR models, providing detailed insights into how specific structural modifications to the this compound scaffold influence its biological activity. This knowledge is crucial for the rational design of more potent and selective analogs.

Target Identification: By analyzing large-scale biological data, AI algorithms may help to identify potential new protein targets for this compound, opening up new avenues for therapeutic development.

The synergy between computational predictions and experimental validation is expected to significantly streamline the journey from initial hit to viable drug candidate.

Development of Advanced Analytical Platforms for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds. The development of more advanced and sophisticated HTS platforms is critical for exploring the full potential of the this compound chemical space. Future research in this area will likely focus on several key innovations:

Miniaturization and Automation: The use of microfluidics and robotic automation allows for the screening of compounds in smaller volumes and at a much faster pace, reducing costs and increasing efficiency.

High-Content Screening (HCS): Unlike traditional HTS, which often relies on a single endpoint, HCS utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. This provides a more detailed and nuanced picture of a compound's effects, facilitating the identification of molecules with specific and desirable mechanisms of action.

Label-Free Detection Technologies: The development of label-free screening methods, which measure intrinsic physical properties of cells and proteins, can offer a more direct and potentially more physiologically relevant assessment of compound activity.

These advanced screening platforms will be instrumental in identifying novel derivatives of this compound with enhanced therapeutic properties.

Exploration of Novel Therapeutic Targets and Undiscovered Indications

While initial research may have focused on a specific therapeutic area, there is a growing recognition that this compound and its analogs may have utility in a broader range of diseases. The exploration of novel therapeutic targets and undiscovered indications is a key future direction. This involves a multi-pronged approach that includes:

Phenotypic Screening: This strategy involves testing compounds in disease-relevant cellular or animal models without a preconceived notion of the target. A positive "hit" in a phenotypic screen can then trigger further investigation to identify the underlying mechanism of action.

Target Deconvolution: For compounds identified through phenotypic screening, a variety of techniques can be used to pinpoint the specific protein or pathway responsible for the observed effect.

Drug Repurposing: Computational methods, such as those discussed in the context of AI, can be used to screen this compound against databases of known drug targets, potentially identifying unexpected new applications for the compound.

By casting a wider net, researchers hope to uncover the full therapeutic potential of this versatile chemical scaffold, potentially leading to new treatments for a variety of unmet medical needs.

Q & A

Basic: What are the standard synthetic routes for 2-Amino-5-phenylnicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves functionalization of a pyridine scaffold. A common approach is nucleophilic aromatic substitution (NAS) on a pre-substituted nicotinic acid derivative. For example:

  • Step 1: Start with 5-bromonicotinic acid (commercially available, CAS 5345-47-1 ).
  • Step 2: Introduce the phenyl group via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .
  • Step 3: Reduce reaction time by optimizing catalyst loading (0.5–2 mol%) and using microwave-assisted synthesis (30–60 min at 120°C) to improve yield .
  • Step 4: Confirm regioselectivity via LC-MS and ¹H NMR to ensure substitution at the 5-position .

Key Considerations:

  • Monitor pH during NAS to avoid side reactions (e.g., hydrolysis of the carboxylic acid group).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Aim for ≥95% purity .
    • TLC: Silica gel plates (ethyl acetate/hexane, 1:1) to detect unreacted starting materials.
  • Structural Confirmation:
    • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl rings) and the carboxylic acid proton (δ 12–13 ppm, broad) .
    • FT-IR: Confirm amine (-NH₂, ~3400 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functionalities .
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .

Data Contradiction Tip: If melting point (mp) discrepancies arise (e.g., reported mp 278°C vs. observed 265°C), verify heating rate (1–2°C/min) and sample preparation (recrystallization solvent: ethanol/water) .

Advanced: How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs):
    • Nitro (-NO₂) or cyano (-CN) substituents enhance electrophilicity at the 5-position, accelerating NAS but may deactivate the ring for further coupling. Use DFT calculations (e.g., Gaussian09) to map electron density .
  • Electron-Donating Groups (EDGs):
    • Methoxy (-OCH₃) or methyl (-CH₃) groups reduce reactivity in NAS but improve stability in radical reactions. Compare Hammett σ values to predict regioselectivity .
  • Experimental Validation:
    • Synthesize derivatives (e.g., 2-Amino-5-(4-nitrophenyl)nicotinic acid) and compare reaction rates via kinetic studies (UV-Vis monitoring at 300 nm) .

Case Study: A 4-fluoro substituent increased coupling efficiency by 20% in Pd-mediated reactions due to enhanced leaving-group ability .

Advanced: What computational methods are suitable for predicting the tautomeric stability of this compound under varying pH conditions?

Methodological Answer:

  • Tautomer Identification:
    • Use Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate energy differences between keto-enol or amine-imine tautomers .
  • pH-Dependent Stability:
    • Employ Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, pH 2–12) to model protonation states. Tools: AMBER or GROMACS .
  • Experimental Correlation:
    • Compare predicted pKa (via COSMO-RS) with experimental potentiometric titration data to validate models .

Example: At pH 7, the enol tautomer is favored (ΔG = -2.3 kcal/mol), but protonation at pH < 3 stabilizes the keto form .

Basic: How should researchers handle discrepancies in melting point data for this compound across different sources?

Methodological Answer:

  • Root Causes:
    • Polymorphism: Recrystallize from different solvents (e.g., DMSO vs. ethanol) and analyze via XRD .
    • Impurities: Re-purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
  • Standardization:
    • Calibrate equipment using reference standards (e.g., caffeine, mp 235–237°C).
    • Report heating rates and sample encapsulation methods (e.g., sealed capillary tubes) .

Documentation: Always provide detailed experimental conditions in supplementary materials per journal guidelines (e.g., Beilstein Journal protocols) .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) .
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Data Normalization:
    • Express IC50 values relative to a common internal standard (e.g., β-actin for Western blots) .
  • Meta-Analysis:
    • Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .

Example: Discrepancies in antimicrobial activity were resolved by standardizing inoculum size (1×10⁶ CFU/mL) and growth medium (Mueller-Hinton agar) .

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